molecular formula C21H20N2O5 B238158 N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide

N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide

Cat. No. B238158
M. Wt: 380.4 g/mol
InChI Key: RRWTYDNAVOGOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide, also known as DMF, is a small molecule drug that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a furan-based compound that has been synthesized using various methods, including the reaction of 2,6-dimethoxybenzoic acid with 2-amino-4-methylphenol.

Mechanism of Action

N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide exerts its therapeutic effects by modulating various cellular pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the mitogen-activated protein kinase (MAPK) pathway. This compound activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound modulates the MAPK pathway, which regulates cell proliferation and survival.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects, including the induction of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the induction of apoptosis in cancer cells. This compound also regulates the expression of various genes involved in cellular processes, including cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound can be easily synthesized and purified, making it a readily available compound for research. However, this compound has limitations, including its poor bioavailability, which may limit its therapeutic potential.

Future Directions

N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide has several potential future directions for research, including its use in combination with other drugs for cancer therapy, the development of this compound derivatives with improved bioavailability, and the investigation of its potential therapeutic applications in neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound.

Synthesis Methods

N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide can be synthesized using various methods, including the reaction of 2,6-dimethoxybenzoic acid with 2-amino-4-methylphenol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound, which can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-13-12-14(9-10-15(13)23-20(24)18-8-5-11-28-18)22-21(25)19-16(26-2)6-4-7-17(19)27-3/h4-12H,1-3H3,(H,22,25)(H,23,24)

InChI Key

RRWTYDNAVOGOED-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)NC(=O)C3=CC=CO3

Origin of Product

United States

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